molecular formula C18H14N2O3S B11530430 (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11530430
M. Wt: 338.4 g/mol
InChI Key: NQTGGOVAHYPIQU-CXUHLZMHSA-N
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Description

The compound (2Z,5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)19-18-20-17(21)16(24-18)9-12-5-6-14-15(8-12)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21)/b16-9+

InChI Key

NQTGGOVAHYPIQU-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-methylphenylamine and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry research explores its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which (2Z,5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2Z,5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The unique structural features of (2Z,5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one, such as the specific positioning of the benzodioxole and methylphenyl groups, contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

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